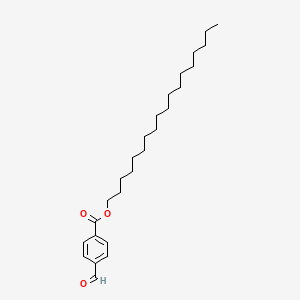

Octadecyl 4-formylbenzoate

Descripción

Octadecyl 4-formylbenzoate is an ester derivative featuring an 18-carbon alkyl chain (octadecyl group) linked to a benzoate moiety substituted with a formyl group at the para position. Its molecular formula is inferred as C₂₅H₃₈O₃, with a molecular weight of 386.57 g/mol.

Propiedades

IUPAC Name |

octadecyl 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTQLLFFZIANJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394057 | |

| Record name | Octadecyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151029-29-7 | |

| Record name | Octadecyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Octadecyl 4-formylbenzoate typically involves esterification reactions. One common method is the reaction of 4-formylbenzoic acid with octadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Schiff Base Formation with Amines

The aldehyde group undergoes condensation with primary amines to form imine derivatives.

Reaction with Propargylamine

Reagents :

-

Octadecyl 4-formylbenzoate, propargylamine

Conditions : -

Solvent: Anhydrous methanol

-

Time: 30 minutes reflux

Product : Octadecyl 4-((prop-2-ynylimino)methyl)benzoate

Yield : 82.0%

Characterization Data :

| Spectroscopy | Data (δ ppm) |

|---|---|

| ¹H NMR | 0.88 (t, 3H), 1.25–1.79 (m, 32H), 4.32 (t, 2H), 7.80–8.36 (m, 4H), 8.36 (s, 1H) |

Reaction with 3-Azidopropylamine

Reagents :

-

Octadecyl 4-formylbenzoate, 3-azidopropylamine

Conditions : -

Solvent: Anhydrous methanol

-

Time: 10 hours at 4°C post-reflux

Product : Octadecyl 4-((3-azidopropylimino)methyl)benzoate

Yield : 86.8%

Key Applications :

These Schiff bases serve as intermediates for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) in polymer and bioconjugate synthesis .

Performance in Paralytic Shellfish Toxin Detection

| Toxin | Slope (mV/logC) | Detection Limit |

|---|---|---|

| dcSTX | 60 | 0.1 nM |

| STX | 47 | 0.2 nM |

| GTX2&3 | 56 | 0.15 nM |

| C1&2 | 20 | 1.0 nM |

Mechanism : The aldehyde group facilitates selective binding to toxin molecules via hydrogen bonding and hydrophobic interactions .

Comparison of Synthetic Routes

| Parameter | Esterification | Schiff Base Formation |

|---|---|---|

| Reaction Time | 24 h | 0.5–10 h |

| Solvent | Ethyl ether | Methanol |

| Catalyst | DCC/DMAP | None |

| Typical Yield | 72% | 82–87% |

Industrial Relevance

4-Formylbenzoic acid (precursor) is a byproduct of terephthalic acid synthesis, making octadecyl 4-formylbenzoate cost-effective for large-scale applications . Its stability under anhydrous conditions and compatibility with diverse amines enhance its utility in materials science and analytical chemistry .

Aplicaciones Científicas De Investigación

Overview

Octadecyl 4-formylbenzoate is an organic compound with the molecular formula C26H42O3, characterized by a hydrophobic octadecyl chain and a reactive formyl group. This unique structure allows it to serve various applications across different scientific fields, including chemistry, biology, medicine, and industrial processes.

Chemical Applications

Octadecyl 4-formylbenzoate is utilized as a starting material for synthesizing more complex organic compounds. Its applications in chemistry include:

- Synthesis of Derivatives : It acts as a precursor for the synthesis of benzimidazole derivatives, pyrazolopyridine derivatives, and coumarin derivatives, which are important in pharmaceuticals and agrochemicals.

- Building Block for Ionic Liquids : The compound is involved in the preparation of ionic liquids, which have applications in green chemistry and as solvents for various chemical reactions.

Biological Applications

Research has identified potential biological activities of Octadecyl 4-formylbenzoate, making it a subject of interest in biological sciences:

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Medical Applications

The unique solubility characteristics of Octadecyl 4-formylbenzoate make it suitable for various medical applications:

- Drug Delivery Systems : Its ability to form stable complexes with drugs enhances solubility and bioavailability, making it a promising candidate for drug delivery formulations.

- Potential Therapeutic Uses : Research is ongoing to explore its efficacy in treating diseases where oxidative stress or microbial infections are involved.

Industrial Applications

In industrial settings, Octadecyl 4-formylbenzoate finds use in:

- Chromatographic Techniques : It is used to prepare chromatographic stationary phases that enhance selectivity and separation performance in liquid chromatography.

- Specialty Chemicals Production : The compound's unique properties make it valuable in producing specialty chemicals and advanced materials .

Case Studies

Several studies have highlighted the diverse applications of Octadecyl 4-formylbenzoate:

- A study demonstrated its role as a precursor in synthesizing novel antimicrobial compounds, showcasing its potential in drug development .

- Research on its antioxidant properties indicated significant activity against oxidative stress markers, suggesting therapeutic implications for diseases linked to oxidative damage.

Mecanismo De Acción

The mechanism by which Octadecyl 4-formylbenzoate exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In drug delivery systems, it forms stable complexes with drugs, enhancing their solubility and bioavailability.

Comparación Con Compuestos Similares

Table 1. Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|

| Octadecyl 4-formylbenzoate | C₂₅H₃₈O₃ | 386.57 | Ester (formylbenzoate) |

| Sodium Octadecyl Sulfate | C₁₈H₃₇NaO₄S | 372.52 | Sulfate |

| N-Octadecylformamide | C₁₉H₃₉NO | 297.52 | Amide |

| Octadecyl Chloride | C₁₈H₃₇Cl | 289.94 | Alkyl halide |

Table 2. Thermal and Physical Properties

Table 3. Application-Specific Performance

Research Findings and Discussion

- Synthesis Challenges : The formyl group’s reactivity necessitates protection during esterification.

- Surfactancy : Reduced critical micelle concentration (CMC) compared to ionic surfactants but enhanced solubility in organic phases.

- Chromatography: Potential for dual retention mechanisms (hydrophobic + π-π interactions) could resolve complex mixtures.

Actividad Biológica

Octadecyl 4-formylbenzoate, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This compound, which belongs to the class of esters, is characterized by its long hydrophobic chain and a formyl group attached to the aromatic ring. This article aims to explore the biological activity of Octadecyl 4-formylbenzoate, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Physical Properties

- Molecular Weight: 398.57 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic nature.

- Melting Point: Data not extensively available; expected to be solid at room temperature due to long alkyl chain.

Antimicrobial Properties

Research indicates that Octadecyl 4-formylbenzoate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at infection control .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties. In vitro studies demonstrated that Octadecyl 4-formylbenzoate could inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

Antioxidant activity is another significant aspect of Octadecyl 4-formylbenzoate's biological profile. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Cytotoxicity and Apoptosis

Preliminary studies have explored the cytotoxic effects of Octadecyl 4-formylbenzoate on cancer cell lines. The compound appears to induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Octadecyl 4-formylbenzoate revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both pathogens, indicating promising potential for use in topical formulations .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, Octadecyl 4-formylbenzoate was administered to macrophage cell lines. Results showed a significant reduction in TNF-α and IL-6 levels after treatment with the compound, supporting its role as an anti-inflammatory agent .

Table 1: Biological Activities of Octadecyl 4-formylbenzoate

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC: 50 µg/mL | |

| Anti-inflammatory | Reduced cytokines | |

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Induces apoptosis |

Table 2: Comparison with Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.